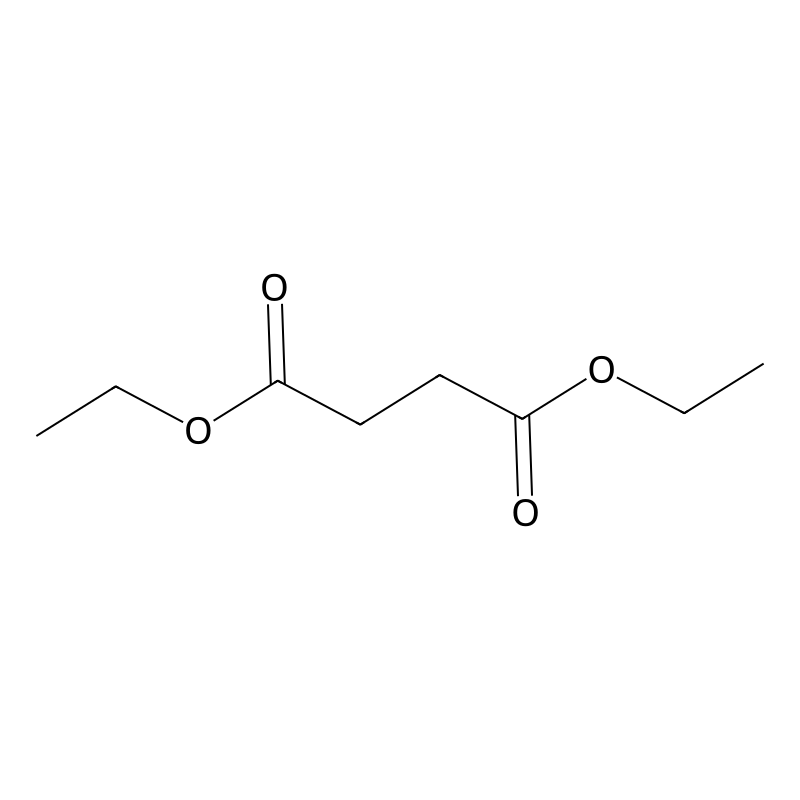

Diethyl succinate

C8H14O4

CH3CH2OCO(CH2)2COOCH2CH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H14O4

CH3CH2OCO(CH2)2COOCH2CH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 0.2

1 mL in 50 mL water; miscible in alcohol, ether, oils

Synonyms

Canonical SMILES

Modulating Microglial Activity:

- Microglia are immune cells in the brain that play a crucial role in maintaining a healthy brain environment. However, their overactivation can contribute to neuroinflammation, a hallmark of many neurodegenerative diseases like Alzheimer's and Parkinson's.

- Studies suggest that Diethyl succinate can modulate microglial activity, potentially offering therapeutic benefits. Research shows it can:

- Reduce mitochondrial fission: This refers to the division of mitochondria, the cell's powerhouses, into smaller, dysfunctional units. Diethyl succinate's ability to inhibit this process may protect against cellular stress and damage [Source: National Institutes of Health (.gov) ].

- Lower reactive oxygen species (ROS) production: ROS are molecules that can damage cells. Studies suggest Diethyl succinate can decrease ROS production in microglia exposed to a harmful stimulus, potentially offering neuroprotective effects [Source: National Institutes of Health (.gov) ].

These findings suggest Diethyl succinate could be further explored as a potential therapeutic strategy for neuroinflammatory conditions.

Investigating Succinate Metabolism:

- Succinate is a key intermediate in the tricarboxylic acid cycle (TCA cycle), also known as the Krebs cycle, a fundamental metabolic pathway in cells.

- Diethyl succinate, being an ester derivative of succinate, can be used to study succinate metabolism and its role in various cellular processes.

- Research suggests that excess intracellular succinate can activate the succinate receptor 1 (SUCNR1), leading to increased inflammation in specific contexts [Source: National Institutes of Health (.gov) ].

Diethyl succinate is a diethyl ester of succinic acid, characterized by the chemical formula . This compound appears as a colorless liquid and is known for its versatility as a chemical intermediate in various organic reactions. It is primarily produced through Fischer esterification, where succinic acid reacts with ethanol, yielding diethyl succinate and water as byproducts . The structure of diethyl succinate features two ester functional groups, contributing to its reactivity and utility in synthetic organic chemistry.

- Acyloin Condensation: This reaction involves the formation of 2-hydroxycyclobutanone from diethyl succinate, showcasing its role as a building block in complex organic synthesis .

- Stobbe Condensation: Diethyl succinate can react with aldehydes or ketones to form alkylidene succinic acids or related derivatives. This reaction typically consumes a metal alkoxide and leads to the generation of half-esters .

- Hydrolysis: The hydrolysis of diethyl succinate can be catalyzed by various agents, leading to the regeneration of succinic acid and ethanol .

- Dianion Reactivity: The dianion of diethyl succinate can react with alkylating agents and carbonyl compounds, resulting in the formation of α,β-dialkylsubstituted derivatives .

Diethyl succinate exhibits several biological activities. It has been studied for its potential use as an intermediate in the synthesis of pharmaceuticals. Notably, it has shown promise in the development of compounds with anti-inflammatory and analgesic properties. Additionally, its derivatives have been explored for their applications in drug delivery systems due to their favorable solubility characteristics and biocompatibility.

The synthesis of diethyl succinate can be achieved through various methods:

- Fischer Esterification: The most common method involves the direct reaction of succinic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. This method is straightforward and yields high purity products.

- Reactive Distillation: A more advanced technique involves continuous production through reactive distillation, where succinic acid and ethanol are fed into a distillation column under elevated pressure. This method enhances yield and efficiency by continuously removing water from the reaction mixture .

- Alternative Methods: Other methods include the reaction of ethylmalonic acid with diethyl malonate under specific conditions, which also leads to the formation of diethyl succinate .

Diethyl succinate serves multiple purposes across various industries:

- Chemical Intermediate: It is widely used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Solvent: Due to its solvent properties, it is utilized in coatings, adhesives, and plasticizers.

- Flavoring Agent: In food chemistry, diethyl succinate is sometimes employed as a flavoring agent due to its pleasant odor.

Research on diethyl succinate has focused on its interactions with different catalysts during reactions such as hydrogenation and hydrolysis. Studies have indicated that specific metal catalysts can enhance the efficiency of converting diethyl succinate into valuable products like γ-butyrolactone . Additionally, investigations into its interactions with biological systems have revealed insights into its metabolic pathways and potential toxicity levels.

Diethyl succinate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

| Compound | Structure | Unique Features |

|---|---|---|

| Diethyl malonate | Used primarily as a precursor in synthetic organic chemistry. | |

| Dimethyl succinate | Similar reactivity but lower boiling point; often used in different applications. | |

| Ethyl succinate | Less sterically hindered than diethyl succinate; used in simpler reactions. |

Diethyl succinate's unique dual ethyl ester structure allows it to participate effectively in various condensation reactions while maintaining solubility characteristics that are advantageous for industrial applications. Its versatility makes it an essential compound in both academic research and practical applications within organic chemistry.

Diethyl succinate (C~8~H~14~O~4~), the diethyl ester of succinic acid, has been a subject of scientific inquiry since the late 19th century. Its synthesis via Fischer esterification of succinic acid and ethanol was first documented in 1893, coinciding with Hans Stobbe’s discovery of the Stobbe condensation reaction, which utilized diethyl succinate as a key reagent. Early research focused on its role in organic synthesis, particularly in forming alkylidenesuccinic acids through reactions with aldehydes or ketones.

The mid-20th century saw advancements in production methodologies. Chromium(II)-mediated reductions of diethyl fumarate and reactive distillation techniques emerged, achieving yields up to 98% under optimized conditions. These innovations positioned diethyl succinate as a scalable intermediate for industrial applications. By the 1970s, studies expanded into biochemistry, with investigations into its hydrolysis kinetics in avian models and its effects on mitochondrial dynamics.

Significance in Organic Chemistry and Biochemistry

Organic Synthesis

Diethyl succinate’s bifunctional ester groups enable diverse reactivity:

- Stobbe Condensation: Forms α,β-unsaturated esters with carbonyl compounds, pivotal in synthesizing cyclic ketones like 2-hydroxycyclobutanone.

- Acyloin Condensation: Generates four-membered rings under reductive conditions, critical for cyclobutanone derivatives.

- Cross-Coupling Reactions: Serves as a diester precursor for ketoglutaric acid synthesis via oxalate ester condensations.

Biochemical Applications

Recent studies highlight its role in cellular modulation:

- Microglial Polarization: Diethyl succinate reduces pro-inflammatory M1 activation by 40–60% in LPS-treated microglia via phosphorylation of dynamin-related protein 1 (DRP1) at Ser637, suppressing mitochondrial fission.

- Metabolic Regulation: Enhances intracellular succinate levels, stabilizing hypoxia-inducible factor 1α (HIF-1α) in hypoxic conditions.

Industrial Relevance

- Flavor and Fragrance: Imparts fruity notes (apple, grape) at 10–100 ppm, with heat stability superior to monoesters like ethyl butyrate.

- CO~2~ Capture: Exhibits a CO~2~ solubility of 0.85 mol/kg at 298 K and 3 MPa, outperforming dimethyl carbonate in pre-combustion capture systems.

Current Research Trends and Focus Areas

Table 1: Emerging Applications of Diethyl Succinate

Catalytic Innovations

- Reactive Distillation: Integrates esterification and separation, reducing energy consumption by 20% compared to batch processes.

- Enzymatic Hydrolysis: Lipase-catalyzed conversion to succinic acid achieves 90% efficiency in aqueous-organic biphasic systems.

Material Science

- Polymer Precursors: Copolymerization with ε-caprolactone yields biodegradable polyesters with tunable glass transition temperatures (−40°C to 60°C).

Environmental Chemistry

- Carbon Capture: Diethyl succinate-based solvents show a 15% higher CO~2~ loading capacity than commercial Selexol™ at 313 K.

Fischer esterification represents one of the most fundamental approaches for synthesizing diethyl succinate, involving the direct reaction between succinic acid and ethanol in the presence of an acid catalyst [1]. This classical method produces diethyl succinate as a colorless liquid with the formula (CH₂CO₂Et)₂, where the organic molecule contains two ester groups [1] [2].

The mechanism of Fischer esterification proceeds through several key steps. Initially, protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl carbon, making it more susceptible to nucleophilic attack [2]. The alcohol (ethanol) then undergoes 1,2-addition to the activated carbonyl, followed by proton transfer and subsequent elimination of water, ultimately leading to the formation of the ester [2] [3].

A typical laboratory-scale Fischer esterification for diethyl succinate synthesis involves the following procedure:

- Combining succinic acid with excess ethanol in the presence of concentrated sulfuric acid as a catalyst [3]

- Refluxing the mixture at appropriate temperature (typically 60-80°C) for several hours [3]

- Extracting the product using an organic solvent such as diethyl ether [4]

- Purifying through techniques such as rotary evaporation and crystallization [3] [4]

The reaction equilibrium in Fischer esterification naturally favors the reactants, which presents a challenge for achieving high yields [2]. To overcome this limitation, strategies such as using excess ethanol and removing water as it forms during the reaction are commonly employed [2] [3]. These approaches help shift the equilibrium toward the product side, enhancing the overall yield of diethyl succinate [3].

Table 1: Typical Reaction Conditions for Fischer Esterification of Succinic Acid

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 60-120°C | 78-80°C |

| Ethanol:Acid Molar Ratio | 1:1 to 27:1 | 6:1 to 8:1 |

| Catalyst Loading | 1-10 wt% | 2-5 wt% |

| Reaction Time | 2-24 hours | 4-6 hours |

| Conversion | 60-98% | >90% |

Reactive Distillation Techniques

Reactive distillation represents an advanced approach for diethyl succinate synthesis that integrates reaction and separation processes into a single unit operation [8]. This technique offers significant advantages over conventional batch processes, particularly for equilibrium-limited reactions like esterification [8] [9].

In the context of diethyl succinate production, reactive distillation involves the continuous esterification of succinic acid with ethanol in a specialized column where both reaction and separation occur simultaneously [8]. The process typically employs a 6-meter tall, elevated pressure column packed with catalyst and structured packing materials [8]. The reaction zone contains catalytic packing, while non-catalytic packing is used in the stripping and enrichment sections [8] [11].

The fundamental principle behind reactive distillation is the continuous removal of reaction products (water and ethanol) as distillate, which shifts the equilibrium toward diethyl succinate formation according to Le Chatelier's principle [8] [13]. This approach effectively overcomes the equilibrium limitations inherent in conventional batch processes [9] [11].

Experimental studies have demonstrated that reactive distillation can achieve succinic acid conversions approaching 100% and diethyl succinate yields of up to 98% [8]. The process has been successfully simulated using the Radfrac module in Aspen Plus, with good agreement between experimental and simulation results [8] [9].

Key operational parameters that influence the performance of reactive distillation for diethyl succinate synthesis include:

- Column pressure (typically elevated to facilitate separation)

- Reboiler power (affects vapor flow rate and temperature profile)

- Reflux ratio (impacts separation efficiency)

- Feed composition and location (determines reaction zone conditions)

- Catalyst loading and distribution (affects reaction kinetics)

An enhanced approach combines reactive distillation with vapor permeation techniques, where a commercial hydrophilic polymeric membrane is employed to dehydrate the distillate before returning the dehydrated ethanol to the reactor [9]. This integrated esterification-distillation process allows for complete conversion of organic acids to the corresponding esters [9]. The significant difference in boiling points between diethyl succinate and other components enables effective separation through vacuum fractionation [9].

Catalytic Systems for Synthesis

The synthesis of diethyl succinate relies heavily on effective catalytic systems that facilitate the esterification reaction between succinic acid and ethanol [19]. Various heterogeneous and homogeneous catalysts have been investigated, with ion exchange resins emerging as particularly effective options [19] [21].

Cation Exchange Resins

Amberlyst 70, a low cross-linked sulfonated and chlorinated styrene-divinylbenzene resin, has demonstrated superior performance as an acid catalyst for diethyl succinate synthesis [19]. This macroporous polymer catalyst offers several advantages:

- Higher thermal stability (up to 190°C) compared to conventional resins

- Enhanced catalytic activity, especially at higher flow rates

- Low chloride leaching during reactions

- Excellent reusability in continuous processes

The physical and chemical properties of Amberlyst 70 contribute significantly to its catalytic efficiency:

Table 2: Properties of Amberlyst 70 Catalyst

| Property | Value |

|---|---|

| Physical Form | Dark brown, spherical beads |

| Ionic Form | Hydrogen (H⁺) |

| Concentration of Acid Sites | ≥ 2.55 eq/kg |

| Surface Area (BET) | 36 m²/g |

| Average Pore Diameter | 220 Å |

| Effective Size | 0.50 mm |

Other cation exchange resins such as Amberlyst 15 and Amberlyst 36DRY have also been employed for diethyl succinate synthesis, though with generally lower catalytic activity compared to Amberlyst 70 [19] [21]. Kinetic studies have shown that gel-type resins typically exhibit higher catalytic activities than macroreticular-type resins for esterification reactions [10] [19].

Solid Acid Catalysts

Beyond ion exchange resins, various solid acid catalysts have been investigated for diethyl succinate synthesis [22]. These include:

- Sulfonated activated carbon materials (both granular and monolithic forms)

- Magnetic-responsive solid acid catalysts based on Fe₃O₄@SiO₂ nanoparticles

- Heteropolyacid-based catalysts supported on various carriers

Recent research has demonstrated that sulfonated wood-based activated carbon catalysts can achieve high ester yields with excellent selectivity and stability during continuous operation [22]. These catalysts offer advantages in terms of sustainability and can be derived from renewable resources [22] [25].

The reaction kinetics for heterogeneously catalyzed esterification of succinic acid with ethanol have been extensively studied [32]. Experimental data obtained between 78 and 120°C at different mole ratios and catalyst concentrations have been successfully modeled using a pseudohomogeneous mole fraction approach [32] [34]. These kinetic models are valuable for the design and simulation of processes such as reactive distillation for diethyl succinate formation [32].

Enzymatic Synthesis Pathways

Enzymatic synthesis represents a biocatalytic approach to diethyl succinate production that offers advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [26]. Lipases, particularly Candida antarctica lipase B (Novozym 435), have emerged as effective biocatalysts for the esterification of succinic acid with alcohols [26] [27].

The enzymatic synthesis of diethyl succinate typically involves the following steps:

- Immobilization of the lipase enzyme on a suitable support material

- Reaction of succinic acid with ethanol in the presence of the immobilized enzyme

- Removal of water formed during the reaction to shift equilibrium toward product formation

- Separation and purification of the diethyl succinate product

Research has demonstrated that immobilized Candida antarctica lipase B can effectively catalyze the esterification of succinic acid with various alcohols, achieving high conversion yields under optimized conditions [26]. Response surface methodology (RSM) based on central composite design (CCD) has been employed to model and analyze the enzymatic reaction, identifying optimal parameters for maximum yield [26].

Key factors affecting the enzymatic synthesis of diethyl succinate include:

Table 3: Parameters Influencing Enzymatic Synthesis of Diethyl Succinate

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 35-45°C | Higher temperatures increase reaction rate but may denature enzyme |

| Reaction Time | 240-300 minutes | Longer times increase conversion but may lead to hydrolysis |

| Enzyme Amount | 20-210 mg per reaction | Higher amounts increase rate but add cost |

| Alcohol:Acid Molar Ratio | 6:1 to 8:1 | Higher ratios favor forward reaction |

| Water Content | Minimal | Water removal enhances conversion |

Recent advances in enzyme modification have further enhanced the efficiency of enzymatic synthesis pathways [27]. For instance, ionic liquid modification of lipases has been shown to reshape the substrate pockets of the enzyme, improving both activity and stability [27]. This approach has enabled the synthesis of succinate esters with yields exceeding 95% under optimized conditions [27] [30].

The enzymatic synthesis of diethyl succinate offers several advantages over chemical methods, including:

- Milder reaction conditions (lower temperature and pressure)

- Higher selectivity with fewer side reactions

- Reduced energy consumption

- Environmentally friendly process with less waste generation

- Potential for continuous operation with immobilized enzymes

Green Chemistry Approaches and Sustainable Production

The production of diethyl succinate through green chemistry approaches focuses on developing environmentally benign and sustainable synthetic routes that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks [14] [15]. These approaches align with the principles of green chemistry and contribute to more sustainable chemical manufacturing processes [15] [17].

Bio-based Feedstocks

A key aspect of sustainable diethyl succinate production involves the use of bio-based succinic acid as a starting material [15]. Succinic acid can be produced through fermentation of renewable biomass sources, offering a more sustainable alternative to petroleum-derived precursors [15] [18]. Various feedstocks have been investigated for bio-based succinic acid production, including:

- Agricultural residues and byproducts

- Lignocellulosic biomass

- Food processing wastes

- Industrial byproducts

Companies such as Biosuccinium, Succinity, BioAmber, and Myriant have successfully commercialized bio-based succinic acid production through microbial fermentation [18]. This bio-based approach can reduce greenhouse gas emissions by more than 60% compared to petroleum-based production methods [18].

Solvent-Free and Alternative Solvent Systems

Traditional diethyl succinate synthesis often involves the use of organic solvents that may pose environmental and health concerns [17]. Green chemistry approaches have explored solvent-free reactions or the use of more environmentally benign solvent systems [17] [31].

Solvent-free reaction protocols based on the formation of eutectic mixtures between neat substrates have demonstrated high efficiency for direct esterification reactions [31]. These approaches eliminate the need for conventional organic solvents, reducing waste generation and simplifying product purification [31].

Alternative reaction media such as supercritical carbon dioxide have also been investigated for diethyl succinate synthesis [7]. A method using maleic anhydride, alcohol compounds, and hydrogen as raw materials, with carbon dioxide as both solvent and acid catalyst, has been developed for the preparation of diethyl succinate [7]. This approach offers advantages in terms of reduced production costs, facilitated separation and refining, and simplified production processes [7].

Process Intensification

Process intensification represents another important aspect of green chemistry approaches to diethyl succinate production [8] [9]. Techniques such as reactive distillation, discussed in Section 2.2, integrate reaction and separation steps, reducing energy consumption and equipment requirements [8] [9].

Recent innovations include the development of "pushing and pulling" equilibrium approaches through bubble-mediated reactive separation [13]. This technique achieves high yields of esters in significantly shorter reaction times compared to conventional methods [13]. For example, a yield of 79.9% can be achieved in just 35 minutes, compared to 64% conversion in 350 minutes using conventional methods [13].

Sustainable scale-up processes have also been demonstrated for the biocatalytic production of esters [31]. These processes incorporate features such as:

- Ultrasound assistance to enhance reaction rates

- Mechanical stirring coupled with vacuum systems to remove reaction byproducts

- Recovery and reuse of immobilized enzymes for multiple operation cycles

- Reduction in the amount of biocatalyst required through process optimization

Pyridine Ionic Liquid Catalytic Synthesis

Pyridine ionic liquid catalytic synthesis represents an innovative approach for the preparation of diethyl succinate that offers several advantages over conventional methods [12]. This technique employs pyridine-based ionic liquids as catalysts, which can be easily recovered and reused, making the process more sustainable and economically viable [12].

The method for preparing diethyl succinate catalyzed by pyridine ionic liquid typically involves the following steps:

- Addition of succinic acid, ethanol, and a pyridine ionic liquid catalyst (such as N-picoline hydrogen sulfate or N-ethylpyridine bisulfate) to a reaction vessel

- Magnetic stirring while heating at moderate temperatures (60-65°C) for approximately 2 hours

- Addition of an extractant (typically diethyl ether) to separate the reaction mixture

- Removal of the extractant and excess ethanol by rotary evaporation under reduced pressure

- Cooling and crystallization to remove any unreacted succinic acid

- Collection of pure diethyl succinate as the final product

The pyridine ionic liquid catalytic approach addresses several challenges associated with traditional synthesis methods, including:

- Difficult recovery of conventional catalysts

- Harsh reaction conditions that require high temperatures and pressures

- Cumbersome post-treatment procedures that generate significant waste

- Extended reaction times that reduce process efficiency

Specific examples of pyridine ionic liquids that have been successfully employed for diethyl succinate synthesis include:

Table 4: Pyridine Ionic Liquids for Diethyl Succinate Synthesis

| Ionic Liquid | Reaction Temperature | Reaction Time | Yield |

|---|---|---|---|

| N-picoline hydrogen sulfate | 60°C | 2 hours | High |

| N-ethylpyridine bisulfate | 65°C | 2 hours | High |

The advantages of pyridine ionic liquid catalytic synthesis include:

- Easy control of reaction conditions

- Shorter reaction times compared to conventional methods

- Cost-effective process with reduced energy requirements

- Simplified product isolation and purification

- Potential for catalyst recovery and reuse

Recent research has also explored the combination of pyridine ionic liquids with other catalytic systems to further enhance the efficiency of diethyl succinate synthesis [12] [27]. For instance, the incorporation of ionic liquids into enzyme modification strategies has shown promise for improving both catalyst activity and stability [27].

Diethyl succinate participates in acyloin condensation reactions through a well-characterized reductive coupling mechanism mediated by metallic sodium. This reaction represents one of the most important synthetic transformations for creating cyclic α-hydroxyketones, particularly in the formation of four-membered rings [1] [2] [3].

The mechanism proceeds through a radical pathway initiated by electron transfer from metallic sodium to the carbonyl carbon atoms of the ester groups. The initial step involves the formation of radical anion intermediates, which subsequently undergo dimerization to produce unstable dianion species. These intermediates eliminate alkoxide groups to form 1,2-diketone intermediates, which are then further reduced by sodium metal to generate the sodium salt of enediol. Upon acidic workup, the enediol undergoes tautomerization to yield the stable acyloin product [4].

For diethyl succinate, the intramolecular acyloin condensation yields 2-hydroxycyclobutanone as the primary product. This reaction is particularly notable because the formation of four-membered rings through acyloin condensation typically proceeds in moderate yields (50-60%), making it one of the few practical methods for accessing these challenging ring systems [1] [5].

The reaction conditions require aprotic solvents with high boiling points, such as benzene or toluene, and an oxygen-free atmosphere to prevent interference with the radical mechanism. The Rühlmann modification, which employs chlorotrimethylsilane as a trapping agent, significantly improves yields by forming stable bis-silyl enediol intermediates that can be isolated and subsequently hydrolyzed under controlled conditions [4] [6].

Stobbe Condensation Applications

The Stobbe condensation represents a fundamental carbon-carbon bond forming reaction where diethyl succinate serves as a key nucleophilic component. This reaction involves the condensation of aldehydes or ketones with diethyl succinate in the presence of strong bases such as sodium ethoxide or potassium tert-butoxide to generate alkylidene succinic acid derivatives [7] [8] [9].

The mechanism centers on the formation of a lactone intermediate, which explains the characteristic formation of both ester and carboxylic acid functional groups in the final product. The reaction begins with deprotonation of the methylene group adjacent to one of the ester carbonyls, forming an enolate anion. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate. Subsequent intramolecular cyclization produces a γ-lactone intermediate, which then undergoes ring opening to yield the half-ester product [9] [10].

The Stobbe condensation typically produces the salt of the half-ester as the primary product, which can be converted to the corresponding free acid through acidic hydrolysis. The reaction consumes one equivalent of metal alkoxide per mole of carbonyl compound and requires careful control of reaction conditions to optimize yield and selectivity [7] [11].

Applications of the Stobbe condensation include the synthesis of substituted naphthalene derivatives, tetrahydronaphthalenes, and various pharmaceutical intermediates. The reaction has been successfully applied to the synthesis of the drug tametraline and serves as a key step in the preparation of dyes and pigments through the formation of diethylsuccinoylsuccinate precursors [7] [12].

Condensation with Oxalate Esters

Diethyl succinate undergoes condensation reactions with oxalate esters to produce ketoglutaric acid derivatives. This reaction represents an important method for chain extension and the introduction of additional carboxylic acid functionality into organic molecules [5] [13].

The mechanism involves nucleophilic attack by the enolate anion of diethyl succinate on the electrophilic carbonyl carbon of the oxalate ester. The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates an alkoxide group to form the condensation product. The resulting ketoglutaric acid derivatives serve as important intermediates in the synthesis of various bioactive compounds and can be further transformed through reduction, oxidation, or additional condensation reactions [5].

This condensation reaction typically requires basic conditions and is often carried out in the presence of sodium ethoxide or similar alkoxide bases. The reaction conditions must be carefully controlled to prevent competing side reactions, such as Claisen condensation or other nucleophilic additions [13].

Role in Complex Molecule Synthesis

Diethyl succinate serves as a versatile building block in the synthesis of complex organic molecules, particularly in pharmaceutical and natural product chemistry. Its bifunctional nature, containing two reactive ester groups separated by a two-carbon chain, makes it an ideal precursor for the construction of various cyclic and acyclic structures [14] [15] [16].

In pharmaceutical synthesis, diethyl succinate has been utilized in the development of prodrug systems. The synthesis of curcumin succinate prodrugs demonstrates the utility of succinate esters in improving drug bioavailability and stability. These prodrugs are designed to release the active pharmaceutical ingredient through enzymatic hydrolysis of the ester bonds, providing controlled drug release profiles [14].

The compound has also found application in the synthesis of chiral building blocks for complex natural products. The stereoselective synthesis of podophyllotoxin derivatives utilizes diethyl succinate as a starting material in combination with chiral auxiliaries such as L-prolinol. The key transformation involves the formation of chiral atropoisomeric 3,4-bisbenzylidene succinate amide esters, which undergo photocyclization to construct the cyclolignan framework [18] [19].

Complex molecule synthesis applications also include the preparation of various cyclic amino acids that are useful for treating neurological disorders. The synthesis of optically active 3,4-disubstituted cyclopentanones from diethyl succinate derivatives provides access to compounds with therapeutic potential for treating pain, epilepsy, and other neurological conditions [20].

Stereoselective Reactions and Applications

Diethyl succinate plays a crucial role in stereoselective synthetic transformations, particularly when employed with chiral auxiliaries or in asymmetric catalytic systems. The compound's symmetrical structure allows for the introduction of chirality through selective functionalization of one or both ester groups [18] [19].

The stereoselective synthesis of cyclolignans represents one of the most significant applications of diethyl succinate in asymmetric synthesis. The reaction sequence involves the formation of chiral atropoisomeric 3,4-bisbenzylidene succinate amide esters through condensation with aromatic aldehydes in the presence of L-prolinol as a chiral auxiliary. The resulting chiral intermediates undergo photocyclization under controlled conditions to yield enantiomerically pure cyclolignan scaffolds [19].

Flow photochemistry has emerged as a particularly effective method for conducting these stereoselective transformations. The use of continuous-flow photochemical reactors allows for better control of reaction conditions and enables multigram-scale synthesis of complex chiral molecules. This approach has been successfully applied to the total synthesis of (+)-epigalcatin and formal synthesis of (-)-podophyllotoxin [21] [19].

Enzymatic approaches have also been developed for the stereoselective transformation of diethyl succinate derivatives. The use of lipases and esterases for selective hydrolysis of one ester group in symmetrical diesters provides access to enantiomerically enriched half-esters. These enzymatic transformations typically exhibit high enantioselectivity and can be conducted under mild reaction conditions [22] [23].

Methanolysis Kinetics and Activation Energy

The methanolysis of diethyl succinate represents a well-studied example of ester hydrolysis kinetics, providing valuable insights into the mechanism and energetics of nucleophilic acyl substitution reactions. The reaction proceeds through a pseudo-first-order mechanism when conducted in excess methanol, allowing for detailed kinetic analysis [24] [25].

Experimental studies have determined that the rate constant for the first step of methanolysis is temperature-dependent, with k₁ values of 0.0298 min⁻¹ at 50°C and 0.0332 min⁻¹ at 60°C. The activation energy for this transformation has been calculated to be 59.1 kJ/mol, which is consistent with the formation of a tetrahedral intermediate through nucleophilic attack by methanol on the ester carbonyl [24].

The reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic addition of methanol to the carbonyl carbon. This intermediate then undergoes elimination of ethanol to form ethyl methyl succinate as the primary product. The second step of the reaction, involving methanolysis of the remaining ethyl ester group, proceeds more slowly to yield dimethyl succinate as the final product [24].

| Temperature (°C) | Rate Constant k₁ (min⁻¹) | Activation Energy (kJ/mol) | Half-life (min) |

|---|---|---|---|

| 50 | 0.0298 | 59.1 | 23.2 |

| 60 | 0.0332 | 59.1 | 20.9 |

The kinetic parameters indicate that the methanolysis reaction is moderately temperature-sensitive, with the reaction rate increasing by approximately 11% for a 10°C temperature increase. This temperature dependence is consistent with the proposed mechanism involving nucleophilic attack and tetrahedral intermediate formation [24] [25].

The activation parameters for the methanolysis reaction have been determined through Arrhenius analysis, revealing a preexponential factor of 1.15 × 10⁷ min⁻¹ and an activation enthalpy of 56.5 kJ/mol. The negative activation entropy (-152.5 J/mol·K) suggests a highly ordered transition state, consistent with the bimolecular nature of the nucleophilic substitution mechanism [25].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless mobile liquid with faint pleasant odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

217 °C

Flash Point

Heavy Atom Count

Vapor Density

Density

1.031-1.041

LogP

1.20

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 398 of 400 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, kPa at 55 °C: 0.133

Other CAS

123-25-1

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient

General Manufacturing Information

Butanedioic acid, di-C8-26-alkyl esters: ACTIVE